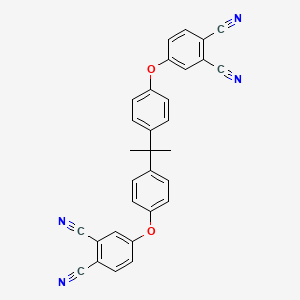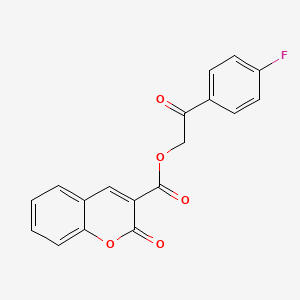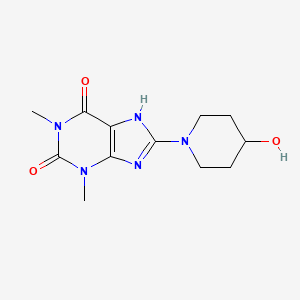![molecular formula C26H28Br2N4O2 B10875444 2-bromo-N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10875444.png)
2-bromo-N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a complex structure with intriguing biological potential. The central core, an 8-azabicyclo[3.2.1]octane scaffold, is a key motif found in tropane alkaloids. Tropane alkaloids exhibit diverse biological activities, making their stereoselective preparation a focus of research worldwide .
Preparation Methods
Synthetic Routes:
-
Enantioselective Construction from Acyclic Precursors:
- Most approaches involve constructing an acyclic starting material with the necessary stereochemical information. This precursor then undergoes stereocontrolled cyclization to form the bicyclic scaffold.
- Researchers have developed various methods to achieve this, emphasizing stereochemistry during the synthetic process.
-
Desymmetrization from Achiral Tropinone Derivatives:
- An alternative approach involves starting from achiral tropinone derivatives and introducing stereochemistry during the transformation.
- These methods allow direct formation of the 8-azabicyclo[3.2.1]octane architecture.
Industrial Production:
- While industrial-scale production methods may vary, the synthetic routes mentioned above serve as the foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of the 8-azabicyclo[3.2.1]octane scaffold, each with distinct properties.
Scientific Research Applications
Chemistry: Used as a building block for designing novel compounds.
Biology: Investigated for potential pharmacological activities.
Medicine: Explored for drug development.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other tropane alkaloids.
Similar Compounds: Include related structures like atropine, scopolamine, and hyoscyamine.
Properties
Molecular Formula |
C26H28Br2N4O2 |
|---|---|
Molecular Weight |
588.3 g/mol |
IUPAC Name |
2-bromo-N-[5-bromo-2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]iminobenzamide |
InChI |
InChI=1S/C26H28Br2N4O2/c1-25(2)11-17-12-26(3,13-25)14-31(17)15-32-21-9-8-16(27)10-19(21)22(24(32)34)29-30-23(33)18-6-4-5-7-20(18)28/h4-10,17,34H,11-15H2,1-3H3 |
InChI Key |
JGSHXQLYBQIJHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CN3C4=C(C=C(C=C4)Br)C(=C3O)N=NC(=O)C5=CC=CC=C5Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-2-(1H-benzimidazol-2-yl)-5-methyl-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875364.png)


![3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B10875383.png)
![11-benzyl-N-(2-morpholin-4-ylethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B10875388.png)

![7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10875398.png)
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]benzamide](/img/structure/B10875402.png)
![2-[2-(4-Methoxybenzoyl)hydrazono]acetic acid](/img/structure/B10875408.png)
![2-(4-acetylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10875410.png)
![2-(4-Methylphenyl)-2-oxoethyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B10875428.png)
![N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10875433.png)
![N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]-N-(5-chloro-2-methoxyphenyl)amine](/img/structure/B10875435.png)
![N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10875445.png)
